molecular formula C21H17N3O3S B2916630 3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one CAS No. 681164-91-0

3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one

Cat. No.: B2916630
CAS No.: 681164-91-0
M. Wt: 391.45
InChI Key: FSGYDFJZWOLOBI-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one is a complex organic compound that integrates multiple functional groups, including benzothiazole, piperazine, and chromenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one typically involves a multi-step procedure. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted piperazine or benzothiazole derivatives.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one involves its interaction with various molecular targets:

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-19-14-5-1-3-7-17(14)27-13-15(19)20(26)23-9-11-24(12-10-23)21-22-16-6-2-4-8-18(16)28-21/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGYDFJZWOLOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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